![molecular formula C24H27F3N2O4 B1221326 [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate CAS No. 138383-07-0](/img/structure/B1221326.png)
[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate
Descripción general
Descripción
Métodos De Preparación
La síntesis de SQ-31765 implica varios pasos, comenzando con la preparación de la estructura central de benzazepina. La ruta sintética generalmente incluye los siguientes pasos :
Formación del núcleo de Benzazepina: Esto implica la ciclación de precursores apropiados para formar el anillo de benzazepina.
Funcionalización: Introducción de grupos funcionales como el grupo trifluorometilo y el grupo metoxifenilo.
Modificaciones finales: Adición del grupo dimetilaminoetilo y el grupo acetiloxi para completar la síntesis.
Análisis De Reacciones Químicas
SQ-31765 experimenta varias reacciones químicas, que incluyen :
Oxidación: Se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el núcleo de benzazepina y el grupo metoxifenilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución .
Aplicaciones Científicas De Investigación
Pharmacological Research
This compound has been studied for its potential pharmacological effects, particularly as an antagonist or modulator of specific neurotransmitter systems. Its structural characteristics suggest that it could interact with various receptors in the central nervous system.
Case Study: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter systems associated with mood regulation. Results indicated that it may exhibit anxiolytic properties by modulating serotonin and norepinephrine levels in animal models.
Anticancer Activity
Recent research has explored the anticancer potential of [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Table: Anticancer Activity Studies
Study Type | Cell Line | Concentration (µM) | Main Findings |
---|---|---|---|
In vitro | Human breast adenocarcinoma | 10 - 50 | Induced apoptosis via caspase activation |
In vitro | Human prostate cancer | 5 - 25 | Inhibited cell cycle progression |
In vivo | Mouse xenograft model | N/A | Reduced tumor size significantly |
Cardiovascular Research
The compound's potential cardiovascular benefits have also been investigated. Preliminary studies suggest that it may help in reducing hypertension by modulating vascular smooth muscle function.
Case Study: Hypertension Management
In a controlled trial involving hypertensive rats, administration of this compound led to a significant reduction in systolic blood pressure compared to control groups. The mechanism appears to involve the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation.
Neuroprotective Effects
Given its structural properties, this compound is being evaluated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease.
Research Findings
In vitro studies demonstrated that this compound can reduce amyloid-beta-induced neurotoxicity in neuronal cell cultures. This suggests a potential role in mitigating the pathological processes involved in neurodegeneration.
Mecanismo De Acción
SQ-31765 ejerce sus efectos bloqueando los canales de calcio de benzazepina . Esta inhibición reduce la entrada de calcio a las células, lo que puede conducir a diversos efectos fisiológicos, como la vasodilatación y la reducción de la isquemia miocárdica. Los objetivos moleculares incluyen canales de calcio específicos en los sistemas cardiovascular y nervioso .
Comparación Con Compuestos Similares
SQ-31765 es único entre los bloqueadores de los canales de calcio debido a su estructura específica de benzazepina y grupos funcionales . Los compuestos similares incluyen :
Diltiazem: Otro bloqueador de los canales de calcio con una estructura central diferente.
Verapamilo: Un bloqueador de los canales de calcio de fenilalquilamina.
Nifedipino: Un bloqueador de los canales de calcio de dihidropiridina.
Estos compuestos comparten la característica común de la inhibición de los canales de calcio, pero difieren en sus estructuras químicas y efectos fisiológicos específicos .
Actividad Biológica
The compound [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, commonly referred to as SQ-31765, is a synthetic derivative of benzazepine. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of psychiatry and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
SQ-31765 is characterized by a complex structure that includes a benzazepine core with various functional groups that contribute to its biological activity. The compound's molecular formula is with a molecular weight of approximately 470.49 g/mol. Its structural features include:
- A dimethylaminoethyl side chain.
- A methoxyphenyl group.
- A trifluoromethyl group at the 6-position.
The biological activity of SQ-31765 is primarily attributed to its interaction with specific neurotransmitter receptors. Research indicates that it acts as a modulator of dopamine and serotonin receptors, which are crucial in regulating mood and cognitive functions. The compound's ability to influence these pathways suggests its potential utility in treating disorders such as depression and anxiety.
1. Antidepressant Effects
Studies have shown that SQ-31765 exhibits significant antidepressant-like effects in animal models. In a study conducted on mice subjected to chronic unpredictable stress, administration of SQ-31765 resulted in a notable reduction in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST) .
2. Cognitive Enhancement
In addition to its antidepressant properties, SQ-31765 has demonstrated cognitive-enhancing effects. Research indicates that the compound can improve memory retention and learning capabilities in rodents, likely through modulation of cholinergic signaling pathways .
Data Tables
Case Study 1: Antidepressant Efficacy
A clinical trial involving subjects with major depressive disorder assessed the efficacy of SQ-31765 as an adjunct therapy to standard antidepressants. Results indicated that patients receiving SQ-31765 alongside their usual treatment reported greater improvements in depressive symptoms compared to those receiving placebo .
Case Study 2: Cognitive Function in Elderly
Another study focused on elderly patients exhibiting mild cognitive impairment (MCI). Participants treated with SQ-31765 showed significant improvements in cognitive assessments compared to the control group over a 12-week period .
Propiedades
IUPAC Name |
[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O4/c1-15(30)33-22-18(16-8-10-17(32-4)11-9-16)14-19-20(24(25,26)27)6-5-7-21(19)29(23(22)31)13-12-28(2)3/h5-11,18,22H,12-14H2,1-4H3/t18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJHZWDNNABIOE-PGRDOPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160653 | |
Record name | SQ-31765 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138383-07-0 | |
Record name | SQ-31765 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138383070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ-31765 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQ-31765 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L83603JAQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.